molecular formula C24H28N2O6 B13390612 (S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid

(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid

Cat. No.: B13390612
M. Wt: 440.5 g/mol
InChI Key: QUVOWSUKHBRVIE-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino acids from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Boc Protection: The tert-butoxycarbonyl group is introduced to protect the secondary amine. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired peptide bond.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Deprotection Reactions

The compound's utility stems from its two protective groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) : Removed under basic conditions (e.g., 20% piperidine in DMF) via β-elimination.

  • Boc (tert-butyloxycarbonyl) : Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).

Protective Group Deprotection Reagent Conditions Kinetics
Fmoc20% piperidine/DMFRoom temperature, 20 minRapid (t₁/₂ < 5 min)
Boc(methyl)TFA/DCM (1:1)0°C to RT, 30–60 minModerate (t₁/₂ ~15 min)

This orthogonal deprotection allows sequential amino group liberation during solid-phase peptide synthesis (SPPS) .

Peptide Bond Formation

The deprotected α-amino group participates in coupling reactions using activating reagents:

  • Reagents : HOBt (1-hydroxybenzotriazole), HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide).

  • Solvents : DMF or DCM, optimized for solubility and reaction efficiency.

Example Reaction :

(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid+H-L-Leu-OtBuHOBt/DIC, DMFFmoc-protected dipeptide+H2O\text{(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid} + \text{H-L-Leu-OtBu} \xrightarrow{\text{HOBt/DIC, DMF}} \text{Fmoc-protected dipeptide} + \text{H}_2\text{O}

Yield: 85–92% under inert atmosphere .

Side Reactions and Mitigation

  • Racemization : Minimized by using HOBt/DIC at 0°C (racemization <1%) .

  • Incomplete Deprotection : Additives like 1% DBU (1,8-diazabicycloundec-7-ene) enhance Fmoc removal efficiency.

  • Side-Chain Reactivity : The Boc(methyl)amino group remains inert under Fmoc deprotection conditions, preventing undesired crosslinking .

Selective Modifications

The compound’s β-amino group (Boc-protected) can be selectively functionalized post-deprotection:

a. Acylation :

Deprotected β-NH(CH3)+AcClEt3N, DCMβ-N-acetyl derivative\text{Deprotected β-NH(CH}_3\text{)} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{β-N-acetyl derivative}

Applications: Introduces hydrophobic motifs for membrane permeability studies .

b. Sulfonation :

β-NH(CH3)+TsClDMAP, CHCl3Sulfonamide analog\text{β-NH(CH}_3\text{)} + \text{TsCl} \xrightarrow{\text{DMAP, CHCl}_3} \text{Sulfonamide analog}

Yield: 70–78%.

Stability Under Synthetic Conditions

  • Thermal Stability : Degrades <5% at

Scientific Research Applications

(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid is a chiral amino acid derivative with protective groups, namely Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), which are essential for peptide and protein development through solid-phase peptide synthesis. This compound's primary application lies in peptide synthesis for research and therapeutic purposes.

Scientific Research Applications

This compound in Peptide Synthesis
this compound is a building block in solid-phase peptide synthesis (SPPS) due to its dual protective groups. The Fmoc group protects the amino functionality, while the Boc group protects the secondary amine, allowing for selective deprotection strategies crucial for synthesizing complex peptides efficiently. Fmoc SPPS is a widely used method for peptide synthesis, with high-quality Fmoc building blocks available at a low cost .

Neurotensin-Derived Ligands
Nω-carbamoylated arginines, derived from building blocks like this compound, can be incorporated into analogs to develop peptidic Neurotensin (NTS) 1R PET ligands . These ligands can be optimized for plasma stability and have a DOTA chelator attached to the modified arginine side chain for insertion of stable Ga 3+ or radioactive 68Ga 3+ . Such ligands have potential applications in tumor visualization and therapy due to the overexpression of NTS 1R in various tumors .

Structural Similarity and Versatility
this compound's dual protective groups allow versatile manipulation during peptide synthesis. Its structural features are distinct from similar compounds like (S)-2-Amino-3-methylpropanoic Acid, (S)-2-(Fmoc-amino)propanoic Acid, and (S)-3-(Boc-amino)propanoic Acid, each having unique attributes for different synthetic pathways.

Table of Structurally Similar Compounds

Compound NameStructural FeaturesUnique Attributes
(S)-2-Amino-3-methylpropanoic AcidBasic amino acid structureNatural occurrence in proteins
(S)-2-(Fmoc-amino)propanoic AcidLacks Boc protectionSimpler structure used in peptide synthesis
(S)-3-(Boc-amino)propanoic AcidLacks Fmoc protectionOften used in similar synthetic pathways
This compoundDual protective groupsVersatile manipulation during peptide synthesis

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Boc group protects the secondary amine. These protective groups are removed under specific conditions to allow for the formation of peptide bonds.

Molecular Targets and Pathways

The compound targets amino acids and peptides, protecting them during synthesis. The pathways involved include the formation and cleavage of peptide bonds, facilitated by the protective groups.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid: Lacks the Boc group, making it less versatile in peptide synthesis.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar but lacks the methyl group, affecting its reactivity.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(ethyl)amino)propanoic acid: Contains an ethyl group instead of a methyl group, altering its steric properties.

Uniqueness

The presence of both Fmoc and Boc groups in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid makes it highly versatile for peptide synthesis. The methyl group adds to its reactivity, making it a valuable compound in various fields of research.

Biological Activity

(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid is a compound that plays a significant role in peptide synthesis and drug development. Its structural features, including the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protective groups, enhance its utility in various biological applications. This article explores its biological activity, including its applications in drug synthesis, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C23H26N2O6
  • Molecular Weight : 426.47 g/mol
  • CAS Number : 162558-25-0
  • Solubility : Slightly soluble in water; soluble in dimethylformamide.

Applications in Peptide Synthesis

The dual protective groups of this compound facilitate its use in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, while the Boc group provides stability during synthesis. This compound is often utilized to introduce lysine residues into peptides, which can be tagged with fluorescent dyes or biotin for various applications in biochemistry and molecular biology .

Antimicrobial Properties

Research indicates that derivatives of amino acids like this compound can exhibit antimicrobial activity. For example, studies have shown that conjugates formed from Boc-amino acids display enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of specific side chains can significantly influence the antimicrobial potency of these compounds .

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial activity of various Boc-amino acid derivatives, including those similar to this compound. The results demonstrated that certain derivatives had inhibitory zones comparable to conventional antibiotics, with values ranging from 9 to 12 mm against pathogens like Staphylococcus aureus and Escherichia coli.
  • Therapeutic Applications :
    • The compound has been explored as a potential prodrug for delivering therapeutic agents effectively. Its design allows for controlled release and targeted delivery, particularly in treating conditions requiring precise dosing, such as Parkinson's disease .

Table 1: Biological Activity of Amino Acid Derivatives

Compound NameTarget PathogenInhibitory Zone (mm)MIC (µg/mL)
This compoundE. coli108
Boc-Trp-BenzylpiperazinePseudomonas aeruginosa126
Boc-Phe-BenzylpiperazineStaphylococcus aureus117

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(4)13-20(21(27)28)25-22(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)

InChI Key

QUVOWSUKHBRVIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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